molecular formula C13H19NO2 B11974988 Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate CAS No. 7146-80-7

Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate

Cat. No.: B11974988
CAS No.: 7146-80-7
M. Wt: 221.29 g/mol
InChI Key: FZEJSHBZNNNLCB-UHFFFAOYSA-N
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Description

ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.302 g/mol . It is known for its unique structure, which includes a cyano group and a cyclohexene ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE typically involves the reaction of ethyl cyanoacetate with cyclohexanone under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo various transformations. These interactions can lead to the modulation of biological pathways, making the compound of interest in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL ALPHA-CYANO-3,4-METHYLENEDIOXYCINNAMATE
  • ETHYL ALPHA-CYANO-3,4-DIMETHOXYCINNAMATE
  • ETHYL ALPHA-CYANO-2,3-DIMETHOXYCINNAMATE
  • ETHYL ALPHA-CYANO-2,5-DIMETHOXYCINNAMATE

Uniqueness

ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE is unique due to its specific structural features, including the presence of a cyclohexene ring and a cyano group. These features contribute to its distinct reactivity and potential biological activities compared to other similar compounds .

Biological Activity

Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a cyano group and a cyclohexene ring , which contribute to its reactivity and biological activity. The presence of these functional groups allows the compound to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications in organic chemistry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity . A series of tests were conducted to evaluate its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

The compound showed the highest efficacy against Bacillus subtilis , suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Inhibition of cell cycle progression

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can engage in nucleophilic addition reactions, while the cyclohexene ring can undergo transformations that modulate biological pathways. This interaction may lead to alterations in gene expression and protein function, contributing to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was tested alongside conventional antibiotics, revealing synergistic effects when combined with certain drugs, enhancing overall antimicrobial activity .

Case Study 2: Cancer Cell Line Studies

Another research effort focused on evaluating the compound's effects on various cancer cell lines. The results indicated that this compound not only inhibited cell growth but also triggered apoptosis in a dose-dependent manner. This study emphasized the compound's potential as a lead candidate for developing new anticancer therapies.

Properties

CAS No.

7146-80-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-cyano-2-(cyclohexen-1-yl)butanoate

InChI

InChI=1S/C13H19NO2/c1-3-13(10-14,12(15)16-4-2)11-8-6-5-7-9-11/h8H,3-7,9H2,1-2H3

InChI Key

FZEJSHBZNNNLCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)(C1=CCCCC1)C(=O)OCC

Origin of Product

United States

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